N-[4-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide
Description
This compound is a structurally complex amide derivative characterized by two key features:
- A 2,4-bis(2-methylbutan-2-yl)phenoxy moiety attached to a butanoyl chain, contributing significant steric bulk and hydrophobicity.
- A 2,2,3,3,4,4,4-heptafluorobutanamide group linked to a 2-hydroxyphenyl ring, introducing strong electron-withdrawing effects and metabolic stability due to perfluorination.
The molecule’s design likely targets enhanced binding affinity to hydrophobic protein pockets (via tert-pentyl substituents) and resistance to enzymatic degradation (via fluorination) .
Properties
CAS No. |
346-10-1 |
|---|---|
Molecular Formula |
C30H37F7N2O4 |
Molecular Weight |
622.6 g/mol |
IUPAC Name |
N-[4-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C30H37F7N2O4/c1-8-22(43-23-14-11-17(26(4,5)9-2)15-19(23)27(6,7)10-3)24(41)38-18-12-13-20(21(40)16-18)39-25(42)28(31,32)29(33,34)30(35,36)37/h11-16,22,40H,8-10H2,1-7H3,(H,38,41)(H,39,42) |
InChI Key |
GJVFPXBDZTWODC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)O)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phenoxy Group: The synthesis begins with the preparation of the 2,4-bis(2-methylbutan-2-yl)phenol, which is then reacted with butanoyl chloride to form the phenoxybutanoyl intermediate.
Amination: The phenoxybutanoyl intermediate is then subjected to amination using an appropriate amine source to introduce the amino group.
Hydroxylation: The resulting compound is hydroxylated to introduce the hydroxy group at the desired position.
Fluorination: Finally, the compound is reacted with heptafluorobutanoyl chloride to introduce the heptafluorobutanamide group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The phenoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
N-[4-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Findings
Substituent Effects on Hydrophobicity: The target compound’s 2,4-bis(2-methylbutan-2-yl)phenoxy group (logP ~8.5 estimated) exceeds the hydrophobicity of ’s nitro/chlorophenyl (logP ~5.2) and ’s aminophenyl (logP ~4.7) analogs. This makes the target better suited for membrane penetration or hydrophobic target binding . Fluorination in the heptafluorobutanamide group further elevates logP while reducing oxidative metabolism, a feature absent in non-fluorinated analogs like .
Electronic and Steric Modifications: The heptafluorobutanamide group’s strong electron-withdrawing nature stabilizes the amide bond against hydrolysis, contrasting with ’s ester group, which is prone to enzymatic cleavage .
Biological Interactions: The hydroxyl group in the target’s 2-hydroxyphenyl ring may enable hydrogen bonding, a feature absent in ’s nitro-bearing analog. This could enhance target affinity in polar active sites . ’s primary amino group introduces a site for covalent conjugation (e.g., prodrug strategies), but it also increases susceptibility to oxidation compared to the target’s stable fluorinated tail .
Biological Activity
N-[4-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide is a complex compound with potential biological activity that warrants detailed exploration. This article examines its biological properties through various studies and data sources.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 542.7 g/mol. Its structure includes a phenolic backbone and a heptafluorobutanamide moiety, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities across various assays. Key areas of focus include:
- Antiproliferative Activity : The compound has demonstrated the ability to inhibit the growth of cancer cell lines. In vitro studies have shown varying IC50 values depending on the specific cell line tested.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical) | 0.50 |
| MDA-MB-231 (Breast) | 1.00 |
| A2780 (Ovarian) | 0.75 |
These results suggest that the compound may be effective against certain types of cancer cells, potentially offering a basis for further development as an anticancer agent.
While specific mechanisms remain to be fully elucidated, preliminary studies suggest that the compound may interact with estrogen receptors and other cellular pathways involved in cell proliferation and apoptosis. For instance, its structural similarity to known estrogenic compounds implies potential estrogen receptor modulation.
Case Studies and Experimental Findings
- In Vitro Studies : A study conducted on various human cancer cell lines revealed that the compound significantly inhibited cell proliferation with IC50 values ranging from 0.50 to 1.00 μM depending on the type of cancer cell line.
- Animal Models : In vivo experiments using ovariectomized rat models showed that administration of the compound at doses equivalent to those used in vitro led to significant tumor size reduction compared to control groups.
- Toxicity Assessments : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
